MK 711

Description

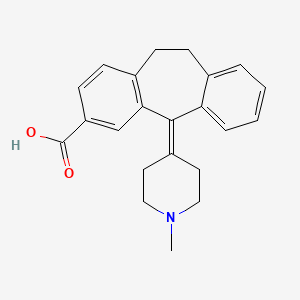

Structure

3D Structure

Properties

CAS No. |

63141-67-3 |

|---|---|

Molecular Formula |

C22H23NO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-5-carboxylic acid |

InChI |

InChI=1S/C22H23NO2/c1-23-12-10-17(11-13-23)21-19-5-3-2-4-15(19)6-7-16-8-9-18(22(24)25)14-20(16)21/h2-5,8-9,14H,6-7,10-13H2,1H3,(H,24,25) |

InChI Key |

VNSDQOCKNPJFDL-UHFFFAOYSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1 |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCC4=C2C=C(C=C4)C(=O)O)CC1 |

Appearance |

Solid powder |

Other CAS No. |

63141-67-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10,11-dihydro-5-(1-methyl-4-piperidinylidene)-5H-dibenzo(a,d)cycloheptene-3-carboxylic acid MK 711 MK-711 |

Origin of Product |

United States |

Foundational & Exploratory

MK-7110 (CD24Fc): A Technical Guide to its Mechanism of Action in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-7110, also known as CD24Fc, is a recombinant fusion protein that acts as a potent immunomodulator by targeting key pathways of the innate immune system. Originally developed for the prevention of graft-versus-host disease (GVHD), its mechanism has been extensively studied in the context of hyperinflammatory states, including severe COVID-19. MK-7110 exhibits a dual mechanism of action: it directly sequesters danger-associated molecular patterns (DAMPs) and engages the inhibitory Siglec-10 receptor on immune cells. This targeted approach allows MK-7110 to selectively suppress tissue damage-induced inflammation while preserving the host's ability to respond to pathogens, offering a nuanced approach to controlling aberrant immune activation.

Core Mechanism of Action: A Dual Approach

MK-7110 is a fusion protein combining the extracellular domain of human CD24 with the Fc fragment of human IgG1.[1] This design underpins its two primary functions in modulating innate immunity.

Sequestration of Danger-Associated Molecular Patterns (DAMPs)

In response to tissue injury or cell death, distressed cells release a variety of endogenous molecules known as DAMPs. These include high-mobility group box 1 (HMGB1), heat shock proteins (HSP70 and HSP90), and various nuclear or mitochondrial components.[2] When released into the extracellular space, DAMPs act as alarm signals, binding to pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) on innate immune cells, triggering a potent inflammatory response.

MK-7110 has been shown to directly bind to several of these DAMPs, including HMGB1, HSP70, and HSP90.[2] By sequestering these molecules, MK-7110 acts as a sink, preventing them from interacting with their cognate receptors on immune cells and thereby neutralizing a key trigger of inflammation.[3]

Engagement of the Siglec-10 Inhibitory Pathway

The second, and perhaps more nuanced, mechanism of MK-7110 involves its interaction with the Sialic acid-binding immunoglobulin-like lectin 10 (Siglec-10) receptor.[2] Siglecs are a family of inhibitory receptors expressed on the surface of immune cells, including macrophages and dendritic cells.[4] The interaction between CD24 and Siglec-10 is dependent on the sialylation of CD24.[1]

Upon binding to Siglec-10, MK-7110 initiates an inhibitory signaling cascade. The intracellular tail of Siglec-10 contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Ligand binding leads to the recruitment of Src homology region 2 domain-containing phosphatases, primarily SHP-1.[4] SHP-1 activation leads to the dephosphorylation of downstream signaling molecules, effectively dampening cellular activation and preventing an exaggerated inflammatory response.[4]

Crucially, the CD24-Siglec-10 pathway appears to selectively repress immune responses induced by DAMPs, without significantly affecting the response to pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS).[2][5] This selectivity is a key feature of MK-7110, as it allows for the control of pathological inflammation driven by tissue damage while preserving essential anti-pathogen immunity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing the mechanism of action of MK-7110.

Caption: MK-7110 (CD24Fc) dual mechanism of action.

Caption: Workflow for characterizing MK-7110's mechanism.

Quantitative Data on Cytokine Modulation

Clinical studies, particularly the SAC-COVID trial, have provided quantitative insights into the effects of MK-7110 on systemic cytokine levels in patients with severe COVID-19. A single dose of MK-7110 was shown to significantly attenuate the systemic levels of several pro-inflammatory cytokines and chemokines.[6][7]

| Cytokine/Chemokine | Effect of MK-7110 Treatment | Timeframe of Effect | Reference |

| Interleukin-10 (IL-10) | Significant attenuation | Within days | [6][8] |

| Interleukin-15 (IL-15) | Significant attenuation | Within days | [6][8] |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Substantial reduction | Within 24 hours | [7] |

| Interleukin-5 (IL-5) | Substantial reduction | Within 24 hours | [7] |

| Interleukin-7 (IL-7) | Substantial reduction | Within 24 hours | [7] |

| Macrophage inflammatory protein-1α (MIP-1α/CCL3) | Substantial reduction | Within 24 hours | [7] |

| Macrophage inflammatory protein-1β (MIP-1β/CCL4) | Substantial reduction | Within 24 hours | [7] |

| Monokine induced by gamma interferon (MIG/CXCL9) | Substantial reduction | Within 24 hours | [7] |

Key Experimental Protocols

Detailed, step-by-step protocols are often proprietary or specific to the conducting laboratory. However, based on published research, the following methodologies are central to elucidating the mechanism of action of MK-7110.

Co-Immunoprecipitation for Protein-Protein Interactions

-

Objective: To demonstrate the direct binding of MK-7110 (CD24Fc) to DAMPs (e.g., HMGB1) and the Siglec-10 receptor.

-

Methodology:

-

Lysate Preparation: Prepare cell lysates from immune cells (e.g., splenocytes or dendritic cells) known to express the target proteins.[2]

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the target proteins (e.g., anti-CD24) or with CD24Fc itself.

-

Complex Capture: Add protein A/G beads to pull down the antibody-antigen (or Fc-fusion protein) complexes.

-

Washing: Wash the beads multiple times with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Detection: Analyze the eluted proteins by Western blotting using antibodies specific for the suspected interacting partners (e.g., anti-HMGB1, anti-Siglec-10).[1][2]

-

In Vitro Immune Cell Stimulation Assay

-

Objective: To assess the effect of MK-7110 on DAMP-induced cytokine production and signaling pathway activation in immune cells.

-

Methodology:

-

Cell Culture: Culture primary immune cells (e.g., bone marrow-derived dendritic cells or macrophages) from wild-type, CD24-/-, or Siglecg-/- mice.[2]

-

Pre-treatment: Pre-incubate the cells with varying concentrations of MK-7110 or a control (e.g., human IgG1 Fc).

-

Stimulation: Stimulate the cells with a purified DAMP (e.g., recombinant HMGB1 at 5-20 µg/ml) or a PAMP (e.g., LPS at 100 ng/ml) as a control.[2]

-

Sample Collection: After a defined incubation period (e.g., 6 hours), collect the cell culture supernatants to measure cytokine levels and lyse the cells to extract proteins for signaling analysis.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using a cytokine bead array or ELISA.[2]

-

Signaling Analysis: Analyze cell lysates by Western blotting for key signaling proteins, such as the phosphorylated (activated) form of NF-κB.[2]

-

High-Dimensional Spectral Flow Cytometry

-

Objective: To perform deep immune profiling of peripheral blood mononuclear cells (PBMCs) from patients treated with MK-7110 to assess changes in immune cell activation states.

-

Methodology:

-

Sample Collection: Obtain peripheral blood samples from patients at baseline and at multiple time points following treatment with MK-7110 or placebo.[6][8]

-

PBMC Isolation: Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).

-

Antibody Staining: Stain the cells with a large panel of fluorescently-labeled antibodies targeting various cell surface and intracellular markers to identify different immune cell subsets (CD4+ T cells, CD8+ T cells, NK cells, etc.) and their activation status.

-

Data Acquisition: Acquire data on a spectral flow cytometer.

-

Data Analysis: Use advanced bioinformatic tools to analyze the high-dimensional data, identifying changes in the frequency and phenotype of different immune cell populations between the MK-7110 and placebo groups over time.[6]

-

Conclusion

MK-7110 (CD24Fc) represents a sophisticated approach to immunomodulation, leveraging a dual mechanism that both neutralizes inflammatory triggers (DAMPs) and activates an endogenous inhibitory pathway (Siglec-10). This allows for the selective dampening of inflammation driven by tissue damage, a hallmark of conditions like severe viral infections and GVHD, while theoretically preserving essential antimicrobial immunity. The quantitative data from clinical trials demonstrating a rapid reduction in a broad array of pro-inflammatory cytokines provide strong evidence for its biological activity in humans. The experimental protocols outlined form the basis for the continued investigation and characterization of this and other targeted immunomodulatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. CD24 and Siglec-10 Selectively Repress Tissue Damage-Induced Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hudson Pharma | Treatment [hudsonpharma.com]

- 4. Frontiers | Molecular Mechanism of Tumor Cell Immune Escape Mediated by CD24/Siglec-10 [frontiersin.org]

- 5. CD24-Siglec interactions in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TREATMENT WITH SOLUBLE CD24 ATTENUATES COVID-19-ASSOCIATED SYSTEMIC IMMUNOPATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

The Discovery and Synthesis of Recombinant CD24Fc: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recombinant CD24Fc is a promising immunomodulatory fusion protein with therapeutic potential in a range of conditions, including autoimmune diseases, cancer, and severe inflammatory responses such as those seen in COVID-19. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of recombinant CD24Fc. It details the underlying biological principles of the CD24-Siglec-10 pathway, offers detailed protocols for the expression and purification of CD24Fc in mammalian cells, and presents methods for its functional characterization. This document is intended to serve as a core resource for researchers and professionals involved in the development of novel biologics.

Discovery and Rationale

The discovery of CD24Fc as a therapeutic agent stems from our understanding of the innate immune system's checkpoint pathways. CD24, a small, heavily glycosylated protein anchored to the cell surface, has been identified as a key ligand for the inhibitory receptor Siglec-10, which is expressed on immune cells like macrophages.[1][2][3][4]

The CD24-Siglec-10 Signaling Pathway

Under normal physiological conditions, the interaction between CD24 and Siglec-10 serves as a "don't eat me" signal, preventing the phagocytosis of healthy host cells by macrophages.[4] This interaction is crucial for maintaining immune homeostasis and self-tolerance. In pathological states, such as tissue injury or viral infections, damaged or dying cells release Damage-Associated Molecular Patterns (DAMPs), including High Mobility Group Box 1 (HMGB1) and Heat Shock Proteins (HSPs).[1][3] These DAMPs can trigger a potent inflammatory response by binding to pattern recognition receptors on immune cells.

CD24 has been shown to interact with DAMPs and, in conjunction with Siglec-10, to suppress the inflammatory cascade initiated by these molecules.[1][3] The recombinant fusion protein CD24Fc was engineered to leverage this natural immunomodulatory mechanism. It consists of the extracellular domain of human CD24 fused to the Fc (Fragment, crystallizable) region of a human immunoglobulin G1 (IgG1). This design confers a longer serum half-life and allows for dimerization, enhancing its binding and signaling capabilities.

Figure 1: Simplified diagram of the CD24-Siglec-10 signaling pathway and the mechanism of action of CD24Fc.

Synthesis of Recombinant CD24Fc

The production of functional, correctly folded, and glycosylated recombinant CD24Fc necessitates the use of a mammalian expression system. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are commonly used for this purpose due to their ability to perform complex post-translational modifications.[5][6][7] The general workflow involves transient transfection of a mammalian cell line, followed by a multi-step purification process.

Figure 2: General experimental workflow for the production and purification of recombinant CD24Fc.

Experimental Protocol: Expression and Purification

This protocol outlines a general procedure for the transient expression and purification of recombinant CD24Fc from a mammalian cell culture supernatant.

2.1.1. Expression in Suspension CHO or HEK293 Cells

-

Cell Culture: Culture suspension-adapted CHO or HEK293 cells in a suitable serum-free medium to a density of approximately 4-6 x 10⁶ cells/mL.

-

Transfection:

-

On the day of transfection, dilute the cells to a final density of 2 x 10⁶ cells/mL in fresh, pre-warmed culture medium.

-

Prepare a sterile solution of the expression plasmid DNA (encoding the CD24Fc fusion protein) at a concentration of 1 µg/µL.

-

For a 1 L culture, mix 1 mg of plasmid DNA with a suitable transfection reagent (e.g., polyethyleneimine (PEI)) in a sterile medium, following the manufacturer's instructions.

-

Incubate the DNA-transfection reagent complex at room temperature for 15-20 minutes.

-

Add the complex to the cell culture and incubate at 37°C with 8% CO₂ on an orbital shaker.

-

-

Expression and Harvest:

-

Continue the culture for 5-7 days post-transfection.

-

Harvest the cell culture supernatant by centrifugation at 4,000 x g for 30 minutes, followed by filtration through a 0.22 µm filter to remove cells and debris.

-

2.1.2. Purification

-

Protein A Affinity Chromatography (Capture Step):

-

Equilibrate a Protein A chromatography column with a neutral pH buffer (e.g., PBS, pH 7.4).

-

Load the clarified supernatant onto the column.

-

Wash the column with the equilibration buffer until the UV absorbance at 280 nm returns to baseline.

-

Elute the bound CD24Fc with a low pH buffer (e.g., 0.1 M glycine, pH 3.0). Neutralize the eluted fractions immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).

-

-

Anion Exchange Chromatography (Intermediate Polishing):

-

Pool the neutralized fractions from the Protein A step and buffer exchange into a low-salt buffer (e.g., 20 mM Tris, pH 8.0).

-

Equilibrate a strong anion exchange column (e.g., Q Sepharose) with the same low-salt buffer.

-

Load the protein solution onto the column. CD24Fc, with a theoretical pI in the acidic range, should flow through, while more acidic impurities will bind.

-

Collect the flow-through fraction containing the purified CD24Fc.

-

-

Size Exclusion Chromatography (Final Polishing):

-

Concentrate the flow-through from the anion exchange step.

-

Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with the final formulation buffer (e.g., PBS, pH 7.4).

-

Load the concentrated protein onto the column and elute with the formulation buffer.

-

Collect fractions corresponding to the monomeric CD24Fc peak.

-

Quality Control and Characterization

The purified recombinant CD24Fc should be characterized to ensure its identity, purity, and integrity.

| Parameter | Method | Typical Specification |

| Purity | SDS-PAGE (reducing & non-reducing) | > 95%[8] |

| Identity | Western Blot (anti-CD24, anti-IgG Fc) | Positive bands at expected molecular weight |

| Concentration | UV-Vis Spectroscopy (A280) | - |

| Endotoxin | Limulus Amebocyte Lysate (LAL) Assay | < 1.0 EU/µg |

| Aggregation | Size Exclusion Chromatography (SEC) | Monomer content > 95% |

| Binding Activity | ELISA or Surface Plasmon Resonance (SPR) | Confirmed binding to Siglec-10 |

Table 1: Quality Control Parameters for Recombinant CD24Fc

Functional Characterization

The biological activity of the purified recombinant CD24Fc can be assessed through various in vitro assays that recapitulate its mechanism of action.

Macrophage Phagocytosis Assay

This assay evaluates the ability of CD24Fc to inhibit the phagocytosis of target cells by macrophages, demonstrating its "don't eat me" signaling function.

Figure 3: Workflow for an in vitro macrophage phagocytosis assay to assess CD24Fc function.

3.1.1. Experimental Protocol: Phagocytosis Assay

-

Macrophage Preparation: Differentiate a monocytic cell line (e.g., THP-1) into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Target Cell Labeling: Label target cells (e.g., a CD24-negative cancer cell line) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Co-culture: Co-culture the macrophages with the CFSE-labeled target cells at a ratio of 1:4 in the presence of varying concentrations of recombinant CD24Fc or a control protein.

-

Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.

-

Staining and Analysis: Stain the cells with a fluorescently labeled antibody against a macrophage surface marker (e.g., APC-conjugated anti-CD11b). Analyze the cells by flow cytometry. The percentage of double-positive cells (APC+ and CFSE+) represents the phagocytic index.

T-Cell Activation/Proliferation Assay

CD24 has also been implicated in the regulation of T-cell responses. This assay can be used to determine the effect of CD24Fc on T-cell proliferation.

3.2.1. Experimental Protocol: T-Cell Proliferation Assay

-

T-Cell Isolation: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).

-

Labeling: Label the T-cells with a proliferation-tracking dye like CFSE.

-

Stimulation: Plate the labeled T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.

-

Treatment: Add varying concentrations of recombinant CD24Fc or a control protein to the wells.

-

Incubation: Culture the cells for 3-5 days.

-

Analysis: Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of recombinant CD24Fc, as well as its clinical efficacy in a relevant indication.

| Parameter | Value | Cell Line / System |

| Expression Yield (Transient) | 4.8 - 100 mg/L | CHO / HEK293[5][9] |

| Purity | > 95% | Mouse Myeloma (NS0) |

| Endotoxin Level | < 1.0 EU/µg | Mouse Myeloma (NS0) |

| Binding Affinity (Kd) to CD24 | ~0.876 nM (of anti-CD24 mAb) | Biolayer Interferometry[2] |

Table 2: Synthesis and Characterization of Recombinant CD24Fc

| Clinical Endpoint (Severe COVID-19) | CD24Fc Group | Placebo Group | Hazard Ratio (95% CI) |

| Median Time to Clinical Improvement | 6.0 days | 10.0 days | 1.61 (1.16–2.23)[10] |

| 28-Day Clinical Improvement Rate | 82% | 66% | -[10] |

Table 3: Clinical Efficacy Data from a Phase 3 Trial in Hospitalized COVID-19 Patients [10]

Conclusion

Recombinant CD24Fc represents a novel therapeutic approach that leverages a natural immune checkpoint to modulate inflammation and cellular interactions. The successful synthesis of this complex glycoprotein requires a robust mammalian expression and multi-step purification platform to ensure high purity, proper folding, and biological activity. The detailed protocols and characterization data provided in this guide offer a foundational framework for researchers and developers working on CD24Fc and other Fc-fusion proteins. Further optimization of expression and purification processes, along with continued investigation into its diverse biological functions, will be crucial for realizing the full therapeutic potential of this promising molecule.

References

- 1. CD24 and Siglec-10 Selectively Repress Tissue Damage-Induced Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IMM47, a humanized monoclonal antibody that targets CD24, exhibits exceptional anti-tumor efficacy by blocking the CD24/Siglec-10 interaction and can be used as monotherapy or in combination with anti-PD1 antibodies for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CD24-Siglec interactions in inflammatory diseases [frontiersin.org]

- 4. bonehealth.wustl.edu [bonehealth.wustl.edu]

- 5. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced transient recombinant protein production in CHO cells through the co-transfection of the product gene with Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abeomics.com [abeomics.com]

- 9. Enhancing Biotherapeutic Protein Yield Through CHO Expression Optimisation | Peak Proteins [peakproteins.com]

- 10. Efficacy and safety of CD24Fc in hospitalised patients with COVID-19: a randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of MK-7110: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7110 (formerly known as CD24Fc) is a first-in-class recombinant fusion protein that has demonstrated significant immunomodulatory properties by targeting the innate immune system. Initially investigated for the prevention of graft-versus-host disease (GVHD), its potential to mitigate the hyperinflammatory response associated with severe COVID-19 brought it to the forefront of therapeutic research. This technical guide provides a comprehensive overview of the biological function of MK-7110, its mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its immunomodulatory effects.

Introduction

MK-7110 is a synthetic protein composed of the non-polymorphic regions of the CD24 protein fused to the Fc region of human IgG1.[1] This fusion protein acts as an agonist of Siglec-10 (sialic-acid-binding immunoglobulin-like lectin 10), an inhibitory receptor primarily expressed on immune cells of the myeloid lineage, including macrophages and dendritic cells.[1] The primary therapeutic rationale for MK-7110 lies in its ability to dampen excessive inflammation triggered by tissue injury and infection, a hallmark of various pathological conditions.

Mechanism of Action: A Dual Approach to Immune Regulation

The immunomodulatory function of MK-7110 is characterized by a dual mechanism of action that synergistically controls inflammatory responses.

-

Neutralization of Danger-Associated Molecular Patterns (DAMPs): Tissue damage and cell death release a variety of endogenous molecules known as DAMPs. These molecules act as danger signals, activating the innate immune system through pattern recognition receptors such as Toll-like receptors (TLRs). This activation can lead to an uncontrolled inflammatory cascade. MK-7110 has been shown to bind to DAMPs, effectively sequestering them and preventing their interaction with TLRs, thereby mitigating the initiation of the inflammatory signaling cascade.[2]

-

Activation of the Siglec-10 Inhibitory Pathway: MK-7110, through its CD24 domain, binds to and activates the Siglec-10 receptor on immune cells.[2] This engagement triggers a downstream signaling cascade mediated by the recruitment of the tyrosine phosphatase SHP-1. SHP-1 dephosphorylates key signaling molecules involved in pro-inflammatory pathways, leading to the suppression of cytokine production and a reduction in immune cell activation.[3]

The following diagram illustrates the proposed signaling pathway of MK-7110.

Preclinical and Clinical Evidence of Immunomodulation

Preclinical Studies

Preclinical investigations provided the foundational evidence for the immunomodulatory efficacy of MK-7110. A key study in a simian immunodeficiency virus (SIV)-infected Chinese rhesus monkey model demonstrated a significant reduction in the incidence of pneumonia from 83% to 33% in treated animals.[2] Further studies in humanized mice with HIV-1 infection showed that CD24Fc treatment significantly reduced inflammation and immune hyperactivation.[4][5]

| Preclinical Study Summary | Model | Key Findings | Reference |

| Pneumonia Prevention | SIV-infected Chinese rhesus monkeys | Reduced pneumonia incidence from 83% to 33% | [2] |

| Immune Regulation | Humanized mice with HIV-1 infection | Reduced inflammation and immune hyperactivation, improved CD4 T cell recovery | [4][5] |

Clinical Trials

The most prominent clinical investigation of MK-7110 was the Phase 3 SAC-COVID trial, which evaluated its efficacy and safety in hospitalized patients with moderate-to-severe COVID-19.

This multicenter, randomized, double-blind, placebo-controlled study enrolled 234 hospitalized adult patients with COVID-19 requiring oxygen support.[2]

Experimental Protocol:

-

Patient Population: Hospitalized adults (≥18 years) with confirmed SARS-CoV-2 infection requiring oxygen support (NIAID ordinal scale score of 2 to 4).[2]

-

Treatment: A single intravenous (IV) infusion of 480 mg of MK-7110 or a saline placebo.[2]

-

Standard of Care: All patients received the standard of care treatment for COVID-19.[2]

-

Primary Endpoint: Time to clinical improvement (TTCI), defined as the time from randomization to a NIAID ordinal scale score of 5 or higher.[2]

-

Secondary Endpoints: Included time to disease progression, all-cause mortality, and changes in inflammatory biomarkers.[2]

The following diagram outlines the experimental workflow of the SAC-COVID trial.

Quantitative Data from the SAC-COVID Trial:

An interim analysis of the SAC-COVID trial demonstrated a significant clinical benefit for patients treated with MK-7110.

| Efficacy Endpoint | MK-7110 Group | Placebo Group | Hazard Ratio (95% CI) | p-value | Reference |

| Median Time to Clinical Improvement (days) | 6.0 | 10.0 | 1.607 (1.158 - 2.231) | 0.005 | [2] |

| Risk of Death or Respiratory Failure | - | - | Reduced by >50% | - | [3][4][6] |

| Probability of Improvement in Clinical Status | - | - | 60% higher than placebo | - | [3][4] |

Immunological analyses of samples from the SAC-COVID trial revealed that a single dose of MK-7110 significantly attenuated systemic levels of IL-10 and IL-15 and reduced the hyperactivation of CD4+ T cells, CD8+ T cells, and NK cells.[7]

Other Investigational Areas

Prior to its investigation for COVID-19, MK-7110 (as CD24Fc) was being evaluated for the prevention of acute graft-versus-host disease (GVHD) in patients undergoing allogeneic hematopoietic stem cell transplantation.[8][9] A Phase 2a clinical trial (NCT02663622) demonstrated that CD24Fc was safe and well-tolerated in this patient population.[9][10]

Conclusion and Future Directions

MK-7110 represents a novel approach to immunomodulation by targeting the innate immune system's response to tissue injury. Its dual mechanism of action, involving the neutralization of DAMPs and the activation of the Siglec-10 inhibitory pathway, provides a potent means of controlling excessive inflammation. While the development of MK-7110 for COVID-19 was discontinued by Merck in April 2021 due to regulatory and timeline considerations, the robust preclinical and clinical data generated underscore the therapeutic potential of this pathway.[11] Further research into the role of the CD24-Siglec-10 axis in other inflammatory and autoimmune diseases is warranted and may open new avenues for therapeutic intervention.

References

- 1. TREATMENT WITH SOLUBLE CD24 ATTENUATES COVID-19-ASSOCIATED SYSTEMIC IMMUNOPATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hudson Pharma | Treatment [hudsonpharma.com]

- 3. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD24-Fc resolves inflammation and enhances anti-HIV CD8 T cells with polyfunctionality during HIV-1 infection under cART - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CD24-Fc resolves inflammation and enhances anti-HIV CD8 T cells with polyfunctionality during HIV-1 infection under cART - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medrxiv.org [medrxiv.org]

- 8. CD24-Fc resolves inflammation and rescues CD8 T cells with polyfunctionality in humanized mice infected with HIV-1 under cART - PMC [pmc.ncbi.nlm.nih.gov]

- 9. OncoImmune Announces Presentation of CD24Fc Phase IIa Data and Phase III Clinical Trial Design at the 2020 Transplantation & Cellular Therapy Meetings of ASTCT and CIBMTR [businesswire.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

Role of CD24Fc in graft versus host disease pathology

An In-depth Technical Guide on the Role of CD24Fc in Graft-versus-Host Disease Pathology

Introduction

Graft-versus-host disease (GvHD) is a significant and often life-threatening complication following allogeneic hematopoietic stem cell transplantation (HSCT). The pathology is initiated when donor-derived T cells recognize host tissues as foreign, leading to a systemic inflammatory response. A key trigger in the initial phase of GvHD is the massive release of Damage-Associated Molecular Patterns (DAMPs) resulting from the intensive chemotherapy and radiation conditioning regimens used to prepare the recipient for transplantation. These DAMPs activate host antigen-presenting cells (APCs), which in turn prime donor T cells, initiating a cascade of inflammation that damages host organs such as the skin, liver, and gastrointestinal tract.[1]

CD24Fc is a novel recombinant fusion protein developed to specifically target and mitigate this DAMP-mediated inflammation.[2] It consists of the extracellular domain of the human CD24 protein fused to the Fc (fragment crystallizable) region of a human immunoglobulin G1 (IgG1).[3] This guide provides a detailed overview of the mechanism of action of CD24Fc, summarizes key preclinical and clinical data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved in its function.

Mechanism of Action: The CD24-Siglec-10 Axis

CD24Fc exerts its immunomodulatory effects primarily through the CD24-Siglec-10 signaling axis, which serves as an innate immune checkpoint to differentiate between inflammatory responses to tissue injury versus pathogens.[4]

-

DAMP Sequestration: Following conditioning-induced tissue injury, DAMPs such as High-Mobility Group Box 1 (HMGB1) and Heat Shock Proteins (HSPs) are released.[1][5] CD24Fc can directly bind to and sequester these DAMPs, preventing their interaction with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on APCs.[2][3]

-

Inhibitory Signaling via Siglec-10: CD24 is a natural ligand for the Sialic-acid-binding immunoglobulin-type lectin 10 (Siglec-10) in humans (its murine homolog is Siglec-G).[4][6] Siglec-10 is an inhibitory receptor expressed on innate immune cells, including APCs.[4] By binding to Siglec-10, CD24Fc triggers an inhibitory signaling cascade.[7]

-

Downregulation of Inflammation: The engagement of Siglec-10 by CD24Fc leads to the recruitment of SHP-1 and/or SHP-2 phosphatases to the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in its cytoplasmic tail.[5][7] This activation cascade inhibits downstream signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway, resulting in reduced production and secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][8][9]

By preventing the activation of APCs and subsequent priming of alloreactive donor T cells, CD24Fc mitigates the GvHD inflammatory cascade at a very early stage.[10] Preclinical models have demonstrated that this action effectively reduces GvHD severity and mortality without compromising the beneficial graft-versus-leukemia (GvL) effect.[6][10]

Quantitative Data from Clinical and Preclinical Studies

The efficacy of CD24Fc in preventing acute GvHD has been evaluated in both preclinical animal models and human clinical trials.

Preclinical Murine Models

In various murine GvHD models, the administration of a human CD24Fc protein has been shown to significantly ameliorate GvHD-related mortality and inflammation.[10] Studies demonstrated that enhancing the interaction between Siglec-G (on host APCs) and CD24 (on donor T cells) with CD24Fc attenuates the disease.[5] Crucially, this protective effect was achieved without impairing the beneficial graft-versus-leukemia (GvL) response.[6][10]

Phase IIa Clinical Trial (NCT02663622)

A multicenter, two-part Phase IIa study evaluated the safety and efficacy of CD24Fc for the prevention of acute GvHD in adults undergoing matched unrelated donor (MUD) HSCT with myeloablative conditioning.[11] The study combined CD24Fc with standard prophylaxis (tacrolimus and methotrexate).[11] The open-label expansion cohort, which used a multidose regimen of CD24Fc, showed a significant improvement in the primary endpoint compared to matched historical controls.[4][10][11]

| Endpoint | CD24Fc Multidose Cohort (n=26) | Matched Controls (n=125) | Hazard Ratio (95% CI) | P-value (Log-rank) |

| Day 180 Grade III-IV aGvHD-Free Survival | 96.2% (95% CI: 75.7-99.4%) | 73.6% (95% CI: 63.2-81.4%) | 0.1 (0.0-0.6) | 0.03 |

| Incidence of Grade III-IV aGvHD | 3.8% | Not Reported | - | - |

| Dose-Limiting Toxicities (DLTs) | 0 | Not Applicable | - | - |

| Data sourced from Magenau et al., Blood, 2024.[2][4][10][11] |

Experimental Protocols

Protocol: Murine Model of Acute GvHD

Murine models are essential for studying GvHD pathogenesis and testing novel therapeutics like CD24Fc. A common protocol involves major histocompatibility complex (MHC)-mismatched transplantation.[12][13]

-

Recipient Conditioning: Recipient mice (e.g., BALB/c strain) undergo lethal total body irradiation (TBI) to ablate their native hematopoietic system. This conditioning mimics the myeloablative regimens used in patients and induces the tissue damage that releases DAMPs.[12][13]

-

Donor Cell Preparation: Bone marrow cells and splenocytes are harvested from donor mice of a different MHC haplotype (e.g., C57BL/6). Bone marrow provides the hematopoietic stem cells for engraftment, while splenocytes are the source of mature T cells that induce GvHD.[12]

-

Transplantation: A suspension of donor bone marrow cells and splenocytes is injected intravenously into the irradiated recipient mice.[12]

-

Therapeutic Intervention: The experimental group receives CD24Fc treatment, typically administered via intraperitoneal or intravenous injection at specified time points relative to the transplant (e.g., starting on Day -1). The control group receives a placebo (e.g., vehicle or an irrelevant Fc protein).[5]

-

Monitoring and Endpoints: Mice are monitored daily for survival, weight loss, and clinical signs of GvHD (e.g., posture, activity, fur texture, skin integrity).[14] Pathological analysis of GvHD target organs (liver, gut, skin) is performed at the end of the study to score tissue damage.[15]

Protocol: Phase III Clinical Trial Design (CATHY Study)

Building on the promising Phase IIa results, a Phase III trial has been designed to confirm the efficacy of CD24Fc.

-

Study Title: CATHY Study (Targeting Danger Associated Molecular Pattern (DAMP) with CD24Fc to Reduce Acute Gvhd).[16]

-

Design: Randomized, double-blind, placebo-controlled, multicenter trial.[16]

-

Patient Population: Patients with AML, ALL, or MDS undergoing myeloablative conditioning for a matched unrelated donor (MUD) allogeneic HSCT.[16]

-

Randomization: Patients are randomized 1:1 to receive either CD24Fc or a placebo.[16]

-

Intervention:

-

Primary Endpoint: The rate of Grade III-IV acute GvHD-free survival (aGFS) at 180 days.[16]

-

Secondary Endpoints: 1-year disease-free survival (DFS), 1-year overall survival (OS), and Day 180 Grade II-IV aGFS.[16]

Summary and Future Perspectives

CD24Fc represents a targeted therapeutic strategy for the prevention of acute GvHD that addresses a root cause of the pathology—the inflammatory cascade initiated by conditioning-induced tissue damage. By engaging the inhibitory CD24-Siglec-10 checkpoint, CD24Fc effectively "dampens" the initial hyperinflammatory response without causing broad immunosuppression, thereby preserving the crucial GvL effect.[6][16]

The quantitative data from the Phase IIa clinical trial are highly encouraging, demonstrating a statistically significant and clinically meaningful improvement in severe acute GvHD-free survival.[10][11] The logical progression to a confirmatory Phase III trial is underway.[16] The mechanism of action, which focuses on mitigating inflammation from sterile tissue injury, suggests that CD24Fc could have therapeutic potential in other conditions characterized by DAMP-mediated inflammation.[4] For drug development professionals and researchers, CD24Fc exemplifies a novel class of immunomodulators that selectively target innate immune pathways, offering a promising new avenue for controlling pathological inflammation in GvHD and beyond.

References

- 1. Danger Signals and Graft-versus-host Disease: Current Understanding and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Siglec-G–CD24 axis controls the severity of graft-versus-host disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. bonehealth.wustl.edu [bonehealth.wustl.edu]

- 8. researchgate.net [researchgate.net]

- 9. scienceopen.com [scienceopen.com]

- 10. A phase 2 trial of CD24Fc for prevention of graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase 2 trial of CD24Fc for prevention of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. stembook.org [stembook.org]

- 14. library.ehaweb.org [library.ehaweb.org]

- 15. Frontiers | Novel pre-clinical mouse models for chronic Graft-versus-Host Disease [frontiersin.org]

- 16. researchgate.net [researchgate.net]

Unraveling the Anti-Inflammatory Properties of MK-7110: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7110, also known as CD24Fc, is a recombinant fusion protein that has demonstrated significant anti-inflammatory properties across a range of preclinical and clinical studies. This document provides an in-depth technical overview of MK-7110, focusing on its mechanism of action, key experimental data, and detailed methodologies. Initially developed by OncoImmune and later acquired by Merck, MK-7110 has been investigated for its therapeutic potential in conditions characterized by excessive inflammation, including COVID-19, graft-versus-host disease (GVHD), and complications arising from HIV infection. Although its development for COVID-19 was discontinued by Merck due to logistical and regulatory hurdles, the robust scientific foundation of its anti-inflammatory activity remains a subject of considerable interest.[1]

Core Mechanism of Action: Targeting the Innate Immune Response

MK-7110 is a first-in-class recombinant fusion protein that targets the innate immune system to quell inflammation.[2][3][4] Its primary mechanism revolves around the interaction with Danger-Associated Molecular Patterns (DAMPs) and an inhibitory receptor, Siglec-10 (sialic acid-binding immunoglobulin-like lectin 10), which is expressed on immune cells.[3]

Tissue injury and cell death, common in many inflammatory conditions, lead to the release of DAMPs, such as high-mobility group box 1 (HMGB1) and heat shock proteins. These molecules act as endogenous danger signals, triggering a potent inflammatory cascade through pattern recognition receptors like Toll-like receptors (TLRs).

MK-7110 intervenes in this process in a two-pronged approach:

-

Sequestration of DAMPs: The CD24 portion of the fusion protein binds to DAMPs, preventing them from interacting with their cognate receptors and thereby dampening the initiation of the inflammatory cascade.

-

Activation of Inhibitory Signaling: By engaging with Siglec-10 on immune cells, particularly macrophages and dendritic cells, MK-7110 activates an intracellular inhibitory signaling pathway. This pathway is mediated by the recruitment of the tyrosine phosphatase SHP-1 to the immunoreceptor tyrosine-based inhibitory motif (ITIM) of Siglec-10. The activation of SHP-1 leads to the dephosphorylation of key signaling molecules, ultimately suppressing pro-inflammatory cytokine production and immune cell activation.

This dual mechanism allows MK-7110 to selectively suppress inflammation driven by tissue damage without causing broad immunosuppression, a critical advantage for treating inflammatory conditions.

Signaling Pathway of MK-7110

The following diagram illustrates the proposed signaling pathway through which MK-7110 exerts its anti-inflammatory effects.

Caption: Signaling pathway of MK-7110 in suppressing inflammation.

Preclinical Evidence of Anti-Inflammatory Properties

MK-7110 has been evaluated in various preclinical models, demonstrating its potent anti-inflammatory and immunomodulatory effects.

Graft-versus-Host Disease (GVHD)

In murine models of GVHD, a condition where immune cells from a transplant attack the recipient's tissues, CD24Fc has been shown to reduce the severity of the disease without compromising the beneficial graft-versus-leukemia effect. This suggests that MK-7110 can selectively target the pathological inflammation associated with GVHD.

Immunotherapy-Related Adverse Events (irAEs)

Preclinical studies have also explored the potential of MK-7110 in mitigating the inflammatory side effects of cancer immunotherapies. In animal models, CD24Fc was shown to ameliorate irAEs caused by immune checkpoint inhibitors, indicating its potential to manage the toxicities of these widely used cancer treatments.

Simian Immunodeficiency Virus (SIV) Infection

In non-human primate models of SIV, the simian equivalent of HIV, treatment with CD24Fc has been shown to reduce inflammation and slow the progression to AIDS. This highlights the potential of MK-7110 in managing the chronic immune activation and inflammation that are hallmarks of HIV infection.[5] Preclinical research in SIV-infected primates suggests that CD24Fc can reduce inflammation and slow the progression of AIDS, showing promise for managing chronic immune activation in HIV and SIV infections.[5]

Clinical Investigations of MK-7110

The anti-inflammatory properties of MK-7110 have been investigated in several clinical trials across different disease areas.

COVID-19 (SAC-COVID Trial)

A Phase 3, randomized, double-blind, placebo-controlled study (NCT04317040) was conducted to evaluate the efficacy and safety of MK-7110 in hospitalized patients with moderate-to-severe COVID-19 requiring oxygen support.

Experimental Protocol:

-

Study Design: Multicenter, double-blind, placebo-controlled.

-

Participants: 234 hospitalized adult patients with confirmed COVID-19 requiring oxygen support.

-

Intervention: A single intravenous infusion of 480 mg of MK-7110 or saline as a placebo.

-

Primary Endpoint: Time to clinical improvement (TTCI), defined as the time from randomization to a significant improvement in clinical status on an 8-point ordinal scale.

-

Follow-up: 28 days.

Quantitative Data:

| Endpoint | MK-7110 Group | Placebo Group | Hazard Ratio (95% CI) | p-value |

| Median Time to Clinical Improvement (days) | 6.0 | 10.5 | 1.398 (1.020 to 1.918) | 0.0367 |

| Proportion of Patients who Died or had Respiratory Failure by Day 29 | Lower in the MK-7110 group | Higher in the placebo group | >50% reduction in risk | N/A |

The study met its primary endpoint, demonstrating that MK-7110 significantly accelerated clinical improvement in hospitalized patients with COVID-19.[6] The risk of death or respiratory failure was also reduced by more than 50%.[2][7]

Graft-versus-Host Disease (GVHD)

MK-7110 has been studied in a Phase 2a clinical trial for the prevention of acute GVHD in patients undergoing allogeneic hematopoietic stem cell transplantation.

Experimental Protocol:

-

Study Design: A multicenter, double-blind, placebo-controlled, dose-escalation phase followed by an open-label expansion phase.

-

Participants: Adults with hematologic malignancies undergoing matched unrelated donor (MUD) allogeneic hematopoietic stem cell transplantation (HSCT) with myeloablative conditioning.

-

Intervention: MK-7110 in combination with standard GVHD prophylaxis (tacrolimus and methotrexate).

Quantitative Data:

| Endpoint | MK-7110 Expansion Cohort (multidose) | Matched Controls | Hazard Ratio (95% CI) | p-value |

| Grade 3-4 Acute GVHD-Free Survival at Day 180 | 96.2% (75.7-99.4) | 73.6% (63.2-81.4) | 0.1 (0.0-0.6) | 0.03 |

The study demonstrated that a multidose regimen of MK-7110 was well-tolerated and associated with high rates of severe acute GVHD-free survival.[8]

HIV-Infected Individuals

A Phase 2 clinical trial (CALIBER, NCT03960541) was designed to assess the effect of MK-7110 (efprezimod alfa) on reducing low-density lipoprotein (LDL) and inflammation in patients with HIV.[9]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 64 HIV patients virally suppressed on antiretroviral therapy (ART).

-

Intervention: Intravenous infusion of 240 mg of MK-7110 or placebo every 2 weeks for a 4-week treatment window.

-

Follow-up: 24 weeks.

-

Endpoints: Changes in LDL, total cholesterol, triglycerides, markers of immune activation (e.g., IL-6), and HIV reservoirs.

Studies in humanized mice with chronic HIV-1 infection under suppressive combination antiretroviral therapy (cART) have shown that CD24-Fc treatment significantly reduced inflammation and immune hyperactivation.[7] This was associated with improved recovery of CD4 T cells, restoration of central memory T cells, and a reversal of immune cell exhaustion.[7]

Experimental Workflow for Clinical Trials

The following diagram outlines a generalized workflow for the clinical trials investigating MK-7110.

Caption: Generalized workflow for MK-7110 clinical trials.

Conclusion

MK-7110 represents a novel and targeted approach to the management of inflammatory diseases. Its unique mechanism of action, which focuses on neutralizing the inflammatory triggers released from damaged tissues and activating an innate immune checkpoint, has been substantiated by a growing body of preclinical and clinical evidence. While its development for COVID-19 has been halted, the compelling data from studies in GVHD and HIV-associated inflammation underscore the potential of MK-7110 as a therapeutic agent. Further research into this and similar pathways may open new avenues for the treatment of a wide range of inflammatory and autoimmune disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. CD24-Siglec G/10 discriminates danger- from pathogen-associated molecular patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | CD24-Siglec interactions in inflammatory diseases [frontiersin.org]

- 4. Nonhuman Primate Testing of the Impact of Different Regulatory T Cell Depletion Strategies on Reactivation and Clearance of Latent Simian Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hudson Pharma | Treatment [hudsonpharma.com]

- 8. A phase 2 trial of CD24Fc for prevention of graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Molecular Architecture of CD24Fc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD24Fc is a recombinant fusion protein that has garnered significant attention for its immunomodulatory properties, demonstrating potential therapeutic applications in a range of inflammatory diseases and cancer immunotherapy.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure of CD24Fc, detailing its constituent domains, intricate glycosylation patterns, and its mechanism of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this promising biotherapeutic.

CD24Fc is a homodimeric protein constructed by fusing the extracellular domain of human CD24 to the Fc fragment of human immunoglobulin G1 (IgG1).[5][6][7] This fusion design not only extends the serum half-life of the CD24 moiety but also endows the molecule with the effector functions of the Fc region.[8] The biological activity of CD24Fc is intrinsically linked to its heavy glycosylation, which plays a critical role in its interaction with binding partners, most notably the sialic acid-binding immunoglobulin-like lectin 10 (Siglec-10).[8][9]

Molecular Composition and Structure

The CD24Fc fusion protein is a complex glycoprotein. The human CD24 component is a small, heavily glycosylated mucin-like protein anchored to the cell surface via a glycosylphosphatidylinositol (GPI) link in its native form.[1][10] In the CD24Fc construct, the extracellular domain of CD24 is genetically fused to the hinge region of the IgG1 Fc domain. This results in a dimeric molecule, mimicking the structure of a typical antibody.[11][12][13]

Glycosylation Profile

The glycosylation of CD24 is crucial for its biological function, particularly its interaction with Siglec-10, which is dependent on sialic acid residues.[9][14] The CD24 portion of the fusion protein contains numerous O-glycosylation sites and two N-glycosylation sites.[8] The extensive and complex glycosylation presents a significant analytical challenge but is key to understanding the molecule's structure-function relationship.

Table 1: Glycosylation Sites of CD24Fc

| Glycosylation Type | Number of Potential Sites | Predominant O-Glycosylation Sites | Analytical Methods for Identification |

| O-Glycosylation | 16 potential sites, with 12 identified | Thr25, followed by Thr15 | Liquid Chromatography-Mass Spectrometry (LC-MS) with OpeRATOR® digestion, Collision-Induced Dissociation (CID), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) |

| N-Glycosylation | 2 | Not specified | PNGase F digestion followed by LC-MS |

Data sourced from multiple studies on the characterization of CD24Fc glycosylation.[5][6][8]

Key Signaling Pathways

CD24Fc exerts its immunomodulatory effects primarily through its interaction with Siglec-10, a receptor expressed on immune cells, and by sequestering Damage-Associated Molecular Patterns (DAMPs) like High-Mobility Group Box 1 (HMGB1).[1][2][15]

CD24Fc-Siglec-10 Signaling Pathway

The interaction between the sialic acid-containing glycans on CD24Fc and the Siglec-10 receptor on immune cells, such as macrophages and dendritic cells, initiates an inhibitory signaling cascade.[3][9] This interaction leads to the recruitment of SH2 domain-containing protein tyrosine phosphatases, SHP-1 and SHP-2, to the immunoreceptor tyrosine-based inhibition motif (ITIM) of Siglec-10.[3][15] The activation of these phosphatases leads to the dephosphorylation of downstream signaling molecules, ultimately dampening inflammatory responses.[15]

Caption: CD24Fc interaction with Siglec-10 leading to immune inhibition.

Modulation of HMGB1-Mediated Inflammation

HMGB1 is a potent pro-inflammatory cytokine released from damaged or dying cells.[16][17][18] CD24Fc can directly bind to HMGB1, preventing it from interacting with its receptors, such as Toll-like receptors (TLRs) and the Receptor for Advanced Glycation Endproducts (RAGE), on immune cells.[2][15][16][17] This sequestration of HMGB1 inhibits the activation of downstream pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing inflammation.[15][17]

Caption: CD24Fc-mediated inhibition of HMGB1-induced inflammation.

Experimental Protocols

The characterization of the molecular structure of CD24Fc relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

O-Glycosylation Site Analysis by LC-MS

This protocol outlines a workflow for the identification and localization of O-glycan sites on CD24Fc.[5][6][8]

1. Enzymatic Digestion:

-

Objective: To specifically cleave the protein backbone and remove N-glycans to simplify the analysis of O-glycopeptides.

-

Procedure:

-

Treat CD24Fc with PNGase F to remove N-linked glycans.

-

Perform a limited Lys-C digestion to separate the Fc domain from the CD24 moiety.

-

Digest the remaining CD24 glycopeptide with OpeRATOR® enzyme, which cleaves N-terminally to O-glycosylated serine and threonine residues.

-

Use SialEXO® to remove sialic acids for simplified glycan structure analysis in some workflows.

-

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

-

Objective: To separate the resulting glycopeptides and determine their mass and sequence for site identification.

-

Procedure:

-

Inject the digested sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

-

Separate the peptides based on their physicochemical properties using a suitable chromatography column and gradient.

-

Analyze the eluting peptides using mass spectrometry in both MS1 (for mass determination) and MS/MS (for fragmentation and sequencing) modes.

-

Employ fragmentation methods such as Collision-Induced Dissociation (CID) and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) to obtain sequence information and localize the glycosylation sites.

-

3. Data Analysis:

-

Objective: To identify the specific amino acid residues that are O-glycosylated.

-

Procedure:

-

Process the raw MS data using specialized software.

-

Search the fragmentation data against the known amino acid sequence of CD24Fc to identify peptides and their modifications (i.e., attached glycans).

-

Manually validate the identified glycopeptides and their sites of attachment.

-

Caption: Workflow for O-glycosylation site analysis of CD24Fc.

Analysis of CD24Fc and Siglec-10 Interaction

This protocol describes a method to assess the sialic acid-dependent interaction between CD24Fc and Siglec-10.[9][14]

1. Sialidase Treatment of CD24Fc:

-

Objective: To remove sialic acid residues from CD24Fc to determine their importance for the interaction.

-

Procedure:

-

Biotinylate CD24Fc for later detection.

-

Incubate biotinylated CD24Fc with different sialidases (e.g., from Streptococcus pneumoniae, Clostridium perfringens, Vibrio cholerae) overnight at 37°C. A control sample is incubated with buffer only.

-

2. Co-immunoprecipitation:

-

Objective: To pull down the complex of CD24Fc and Siglec-10Fc.

-

Procedure:

-

Incubate the sialidase-treated or control biotinylated CD24Fc with a Siglec-10Fc fusion protein.

-

Add streptavidin-coated beads to the mixture to capture the biotinylated CD24Fc and any interacting proteins.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

3. Western Blot Analysis:

-

Objective: To detect the presence of Siglec-10Fc in the pull-down, indicating an interaction.

-

Procedure:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with antibodies specific for Siglec-10 and CD24 to detect the respective proteins. The absence of a Siglec-10 band in the sialidase-treated samples indicates that the interaction is sialic acid-dependent.

-

Conclusion

The CD24Fc fusion protein represents a sophisticated biotherapeutic with a multifaceted molecular structure. Its homodimeric nature, coupled with the extensive and functionally critical glycosylation of the CD24 domain, underpins its immunomodulatory activity. By engaging with the inhibitory receptor Siglec-10 and sequestering pro-inflammatory DAMPs such as HMGB1, CD24Fc can effectively dampen inflammatory responses. A thorough understanding of its molecular architecture and mechanism of action, facilitated by advanced analytical techniques, is paramount for its continued development and clinical application. This guide provides a foundational resource for researchers dedicated to advancing the science and therapeutic potential of CD24Fc.

References

- 1. CD24-Siglec interactions in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD24Fc ameliorates immune-related adverse events while preserving anti-tumor therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Precise O-Glycosylation Site Localization of CD24Fc by LC-MS Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scite.ai [scite.ai]

- 8. genovis.com [genovis.com]

- 9. researchgate.net [researchgate.net]

- 10. Surprising magic of CD24 beyond cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fc-fusion proteins and FcRn: structural insights for longer-lasting and more effective therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CD24 and Siglec-10 Selectively Repress Tissue Damage-Induced Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. HMGB1 promotes HCC progression partly by downregulating p21 via ERK/c-Myc pathway and upregulating MMP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of HMGB1 and its associated signaling pathways in human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Efficacy of MK-7110 (CD24Fc) in Autoimmune Disease Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7110, also known as CD24Fc, is a recombinant fusion protein that has demonstrated significant immunomodulatory properties in a range of preclinical studies. This technical guide provides an in-depth overview of the preclinical investigations of MK-7110 in various animal models of autoimmune diseases, with a focus on its mechanism of action, experimental protocols, and key efficacy data. The information presented herein is intended to offer a comprehensive resource for researchers and professionals involved in the development of novel therapeutics for autoimmune disorders.

The rationale for exploring MK-7110 in autoimmunity stems from the established role of the CD24 receptor in regulating inflammatory responses. CD24 is known to interact with Siglec-10 (or Siglec-G in mice), an inhibitory receptor expressed on immune cells. This interaction is believed to deliver a negative signal that dampens excessive inflammation, particularly in the context of tissue damage and the release of danger-associated molecular patterns (DAMPs). By acting as a soluble decoy receptor, MK-7110 is designed to engage Siglec-10 and thereby suppress the inflammatory cascade that drives autoimmune pathology.

Preclinical evidence has underscored the therapeutic potential of this approach in models of multiple sclerosis and rheumatoid arthritis. This guide will detail the findings from these pivotal studies.

Core Mechanism of Action: The CD24-Siglec Axis

The therapeutic activity of MK-7110 is centered on its modulation of the CD24-Siglec inhibitory pathway. This signaling axis plays a crucial role in maintaining immune homeostasis and preventing exaggerated inflammatory responses.

Preclinical Studies in a Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely used preclinical model for human multiple sclerosis. Studies have shown that mice genetically deficient in CD24 are resistant to the induction of EAE, highlighting the critical role of this molecule in the disease's pathogenesis. This finding provided a strong impetus for evaluating the therapeutic potential of a soluble form of CD24, MK-7110.

Preclinical investigations have reported that the administration of soluble CD24Fc ameliorated the clinical symptoms of EAE in mice.[1][2] This effect is attributed to the ability of CD24Fc to control the expansion and persistence of autoreactive T cells within the central nervous system.

Experimental Protocol: EAE Induction and MK-7110 Treatment

While specific details from a dedicated peer-reviewed publication on MK-7110 in EAE are not publicly available, a general protocol for such an experiment, based on standard EAE models, would likely involve the following steps:

Preclinical Studies in Models of Rheumatoid Arthritis

MK-7110 has been evaluated in at least two distinct mouse models of rheumatoid arthritis: collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA). The data from these studies, primarily available through patent literature, demonstrate a significant therapeutic effect of CD24Fc in reducing the severity of arthritis.[1][2]

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model that recapitulates many features of human rheumatoid arthritis, including synovitis, cartilage destruction, and bone erosion.

Experimental Protocol:

-

Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.

-

Induction: Arthritis is induced by an initial immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA), followed by a booster immunization.

-

Treatment: In a prophylactic regimen, MK-7110 (at a dose of 1 mg/mouse) or a vehicle control was administered as a single dose on day 17 post-immunization, before the onset of clinical symptoms. In a therapeutic setting, treatment was initiated after the establishment of the disease.

-

Assessment: Disease severity was monitored daily using a clinical scoring system that evaluates paw swelling and inflammation.

Quantitative Data Summary:

| Treatment Group | Mean Arthritis Score (Prophylactic) | Mean Arthritis Score (Therapeutic) |

| Vehicle (PBS) | Consistently higher scores | Consistently higher scores |

| MK-7110 (CD24Fc) | Significantly reduced scores (P=0.02) | Significantly reduced scores |

Note: The table is a qualitative summary based on graphical data from patent filings. Specific numerical values for mean scores and statistical analyses are not fully detailed in the available source.

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model offers a more rapid and synchronized onset of arthritis by passively transferring a cocktail of monoclonal antibodies against type II collagen.

Experimental Protocol:

-

Animals: C57BL/6 mice are often used in this model.

-

Induction: Arthritis is induced by intravenous or intraperitoneal injection of a cocktail of anti-collagen antibodies, followed by a lipopolysaccharide (LPS) challenge a few days later to synchronize and enhance the inflammatory response.

-

Treatment: MK-7110 (1 mg/mouse) or a vehicle control was administered as a single injection on day 1 of the study.

-

Assessment: Clinical scores were determined daily in a blinded manner. At the end of the study, joints were homogenized for cytokine analysis.

Quantitative Data Summary:

| Treatment Group | Effect on Clinical Score | Joint Cytokine Levels |

| Vehicle (PBS) | Progressive increase in arthritis score | Elevated levels of TNF-α, IL-6, and MCP-1 |

| MK-7110 (CD24Fc) | Significantly reduced clinical scores (P<0.05 to P<0.001 at various time points) | Significant reduction in TNF-α, IL-6, and MCP-1 |

Note: The table is a qualitative summary based on graphical data from patent filings. Specific numerical values for mean scores and cytokine concentrations are not fully detailed in the available source.

Preclinical Studies in a Model of Systemic Lupus Erythematosus (SLE)

To date, publicly available, peer-reviewed literature detailing the preclinical evaluation of MK-7110 in established animal models of systemic lupus erythematosus, such as the MRL/lpr or NZB/W F1 mice, has not been identified. While the known association of CD24 polymorphisms with SLE suggests a therapeutic potential, further studies are required to confirm the efficacy of MK-7110 in this complex autoimmune disease.

Conclusion

The preclinical data available for MK-7110 (CD24Fc) provide a strong foundation for its development as a therapeutic agent for autoimmune diseases. The demonstrated efficacy in well-established animal models of multiple sclerosis and rheumatoid arthritis, coupled with a clear and compelling mechanism of action, underscores its potential to address the unmet medical needs of patients with these debilitating conditions. The significant reduction in clinical disease severity and the suppression of key inflammatory mediators in these models highlight the promise of targeting the CD24-Siglec inhibitory pathway. Further peer-reviewed publications detailing these preclinical findings would be invaluable to the scientific community for a more comprehensive understanding of the therapeutic profile of MK-7110.

References

Potential Therapeutic Targets of the CD24Fc Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD24Fc pathway has emerged as a critical regulator of innate immunity, offering a novel therapeutic axis for a range of inflammatory diseases and potentially cancer. This technical guide provides a comprehensive overview of the CD24Fc pathway, its mechanism of action, and its therapeutic targets. We delve into the preclinical and clinical data supporting the development of therapeutics targeting this pathway, with a focus on the fusion protein CD24Fc. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development in this promising area.

Introduction to the CD24Fc Pathway

CD24, a small, glycosylphosphatidylinositol (GPI)-anchored protein, functions as a critical ligand for the Sialic acid-binding immunoglobulin-type lectin 10 (Siglec-10). The interaction between CD24 and Siglec-10 constitutes an innate immune checkpoint that selectively dampens inflammatory responses triggered by Damage-Associated Molecular Patterns (DAMPs), which are released from stressed or damaged cells.[1][2][3] This pathway is a key differentiator between sterile inflammation caused by tissue injury and inflammation initiated by Pathogen-Associated Molecular Patterns (PAMPs).[1][2][3]

The therapeutic potential of this pathway is harnessed by CD24Fc, a recombinant fusion protein composed of the extracellular domain of human CD24 and the Fc fragment of human IgG1.[4] CD24Fc acts as a decoy receptor, binding to DAMPs and also directly engaging Siglec-10 to potentiate its inhibitory signaling. This dual mechanism of action makes CD24Fc a promising therapeutic agent for a variety of inflammatory conditions.

The CD24Fc Signaling Pathway

The CD24Fc pathway is a negative regulatory pathway of the innate immune system. Its activation leads to the suppression of pro-inflammatory signaling cascades.

Mechanism of Action:

-

DAMP Sequestration: Upon tissue injury, cells release DAMPs such as High-Mobility Group Box 1 (HMGB1), Heat Shock Proteins 70 and 90 (HSP70, HSP90).[1][5] CD24Fc can directly bind to these DAMPs, preventing them from interacting with their cognate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) on immune cells.[4]

-

Siglec-10 Engagement and SHP-1/2 Recruitment: CD24Fc, decorated with sialic acid residues, is a high-affinity ligand for Siglec-10, an inhibitory receptor expressed on myeloid cells, including macrophages and dendritic cells.[1][3] The binding of CD24Fc to Siglec-10 leads to the recruitment of Src homology region 2 domain-containing phosphatases, SHP-1 and SHP-2, to the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of Siglec-10.[6]

-

Inhibition of NF-κB Activation: The recruited SHP-1 and SHP-2 dephosphorylate downstream signaling molecules in the PRR pathway, ultimately leading to the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][6] This prevents the transcription of pro-inflammatory cytokines and chemokines.

Therapeutic Targets and Applications

The CD24Fc pathway presents multiple opportunities for therapeutic intervention, primarily through agonism with CD24Fc in inflammatory diseases, but also through antagonism in the context of cancer.

Agonism of the CD24Fc Pathway for Inflammatory Diseases

The primary therapeutic strategy involves the administration of CD24Fc to dampen excessive inflammation in various disease states.

-

Graft-versus-Host Disease (GVHD): Allogeneic hematopoietic stem cell transplantation (HSCT) can lead to GVHD, a condition where donor immune cells attack the recipient's tissues. The conditioning regimens used in HSCT cause significant tissue damage and DAMP release, exacerbating GVHD. Preclinical murine models have shown that CD24Fc can ameliorate GVHD-related mortality without compromising the beneficial graft-versus-leukemia effect.[7] A phase 2a clinical trial of CD24Fc (MK-7110) for the prevention of acute GVHD in patients undergoing matched unrelated donor HSCT demonstrated promising results.[7]

-

COVID-19: Severe COVID-19 is characterized by a hyperinflammatory response, often referred to as a "cytokine storm," which is driven by DAMPs released from virus-infected and damaged lung cells. A phase 3 clinical trial demonstrated that CD24Fc significantly accelerated clinical improvement and reduced the risk of disease progression in hospitalized patients with COVID-19.[8]

-

Autoimmune Diseases: The ability of CD24Fc to suppress DAMP-driven inflammation suggests its potential utility in autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis, where tissue damage perpetuates a cycle of inflammation.

Antagonism of the CD24-Siglec-10 Interaction in Cancer

In contrast to its protective role in inflammatory diseases, the CD24-Siglec-10 axis can be co-opted by cancer cells to evade immune surveillance.

-

"Don't Eat Me" Signal: Many tumors overexpress CD24 on their surface.[2] This CD24 interacts with Siglec-10 on tumor-associated macrophages (TAMs), delivering an inhibitory "don't eat me" signal that prevents phagocytosis of the cancer cells.[2]

-

Therapeutic Strategies: Therapeutic strategies in oncology aim to block the CD24-Siglec-10 interaction. This can be achieved through:

-

Anti-CD24 monoclonal antibodies: These antibodies bind to CD24 on cancer cells, preventing its interaction with Siglec-10 and thereby promoting macrophage-mediated phagocytosis.

-

Anti-Siglec-10 monoclonal antibodies: These antibodies block Siglec-10 on macrophages, rendering them insensitive to the inhibitory signals from CD24-expressing tumor cells.

-

Small molecule inhibitors: Development of small molecules that disrupt the CD24-Siglec-10 interaction is another potential avenue for cancer immunotherapy.

-

Quantitative Data from Preclinical and Clinical Studies

The efficacy of targeting the CD24Fc pathway has been quantified in several studies.

| Therapeutic Area | Study Type | Key Findings | Reference |

| Graft-versus-Host Disease | Phase 2a Clinical Trial (NCT02663622) | Grade 3-4 acute GVHD-free survival at day 180 was 96.2% in the CD24Fc group versus 73.6% in matched controls (HR: 0.1). | [7] |

| COVID-19 | Phase 3 Clinical Trial (NCT04317040) | Median time to clinical improvement was 6.0 days in the CD24Fc group versus 10.0 days in the placebo group (HR: 1.61). The 28-day improvement rate was 82% for CD24Fc versus 66% for placebo. | [8] |

| COVID-19 | Immunological Sub-study | CD24Fc treatment led to a significant reduction in circulating levels of pro-inflammatory cytokines, including IL-10 and IL-15. | [9] |

| Cancer (Preclinical) | In vitro phagocytosis assay | Genetic ablation of CD24 or Siglec-10, and mAb blockade of the CD24–Siglec-10 interaction, significantly increased the phagocytosis of CD24-expressing human tumors. | [2] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the CD24Fc pathway.

Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions

This protocol is designed to verify the interaction between CD24Fc, DAMPs (e.g., HMGB1), and Siglec-10.

Materials:

-

Cell lysate from cells expressing Siglec-10.

-

Recombinant CD24Fc and HMGB1 proteins.

-

Anti-CD24, anti-HMGB1, and anti-Siglec-10 antibodies.

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

-

Cell Lysis: Lyse cells expressing the target proteins in ice-cold lysis buffer.

-

Pre-clearing (Optional): Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Siglec-10) overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G beads and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against the suspected interacting partners (e.g., anti-CD24 and anti-HMGB1).

Flow Cytometry for Analyzing Cell Surface Marker Expression

This protocol is used to quantify the expression of CD24 and Siglec-10 on different cell populations.

Materials:

-

Single-cell suspension of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes.

-